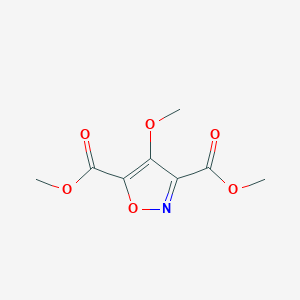

4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester

Description

Properties

IUPAC Name |

dimethyl 4-methoxy-1,2-oxazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6/c1-12-5-4(7(10)13-2)9-15-6(5)8(11)14-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVIUZGDMVKTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(ON=C1C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Molar ratio of dihaloformaldoxime to alkyne: 2 to 5 equivalents of alkyne.

- Reaction time: Typically several hours to ensure completion.

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation or side reactions.

- Stirring: Constant agitation to promote uniform reaction.

Reaction Mechanism and Pathway

The process proceeds via a cycloaddition mechanism where the dihaloformaldoxime reacts with the alkyne to form the isoxazole ring. The reaction pathway involves:

- Nucleophilic attack of the oxime nitrogen on the alkyne.

- Cyclization facilitated by the base, leading to the formation of the isoxazole ring.

- Halogen substitution at the 3-position, depending on the dihaloformaldoxime used.

This method effectively minimizes side reactions such as furoxan formation, which was a significant issue in earlier approaches involving alkenes and excess dihaloformaldoximes.

Optimization and Selectivity

Research findings indicate that:

- Using excess alkynes (2–5 equivalents) enhances selectivity towards the desired isoxazole.

- The presence of alkaline bases like sodium carbonate/bicarbonate is crucial for facilitating cyclization without promoting side reactions.

- Conducting the reaction at room temperature simplifies process control and reduces decomposition.

- The choice of inert solvents ensures solubility of reactants and stability of intermediates.

Variations and Substrate Scope

The process accommodates a broad spectrum of alkynes:

- Simple hydrocarbons: propyne, 1-butyne, 1-pentyne, 1-hexyne.

- Aryl derivatives: phenylacetylene, substituted phenylacetylenes.

- Functionalized alkynes: propargyl alcohol, methyl propargyl ketone, esters, and protected amino derivatives.

This versatility allows for the synthesis of diverse isoxazole derivatives, including the target 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester when methoxy-substituted alkynes are employed.

Data Table Summarizing Preparation Methods

| Aspect | Details | References |

|---|---|---|

| Reactants | Dihaloformaldoximes + Alkynes | |

| Reaction Type | Cycloaddition | |

| Base | Sodium or potassium carbonate/bicarbonate | |

| Solvent | Acetonitrile, THF, DMF | |

| Temperature | Room temperature (~20–25°C) | |

| Reaction Time | 4–24 hours | |

| Yield Range | 70–95% depending on substrate |

Notable Research Findings

- Minimization of side products: Adjusting the molar ratio of alkynes and controlling reaction conditions significantly reduces formation of furoxans.

- Substrate versatility: The method tolerates various functional groups, enabling the synthesis of complex derivatives like the methoxy-substituted isoxazole.

- Industrial relevance: The avoidance of Grignard reagents and the use of mild conditions favor scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Note: Direct evidence for the target compound is absent; structural inferences are based on nomenclature and analogs.

Pharmacological and Physicochemical Properties

Biological Activity

4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester (also referred to as MIDA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group and two carboxylic acid moieties contributes to its solubility and reactivity. The chemical formula can be represented as follows:

The biological activity of MIDA primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymatic activities by binding to their active sites, disrupting essential biochemical pathways. Current research focuses on identifying the precise molecular targets involved in its action.

Antimicrobial Activity

MIDA exhibits notable antimicrobial properties against various bacterial strains and fungi. Its efficacy is attributed to its ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity Data

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Anticancer Properties

Several studies have evaluated the anticancer activity of MIDA. For instance, derivatives of isoxazole compounds have shown promising results against various cancer cell lines, including A549 (lung cancer) and C6 (glioma).

Case Study: Anticancer Activity Evaluation

In a recent study, MIDA's anticancer effects were assessed using MTT assays and analysis of apoptotic pathways. The compound induced apoptosis in cancer cell lines by activating caspase pathways, demonstrating a potential mechanism for its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of MIDA is influenced by substituents on the isoxazole ring and the carboxylic acid groups. Variations in these groups can enhance or diminish its activity against specific targets. Notably, electron-withdrawing substituents have been shown to improve antifungal activity by increasing lipophilicity, which facilitates better membrane penetration.

Research Applications

MIDA serves as a significant compound in medicinal chemistry and drug development. Its diverse applications span across:

- Medicinal Chemistry : As a potential therapeutic agent for various diseases.

- Agricultural Chemistry : In the formulation of agrochemicals.

- Biological Research : As a tool for investigating enzyme inhibition and cancer therapy mechanisms.

Q & A

Basic: What are the common synthetic routes for preparing 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester?

The synthesis typically involves esterification of the corresponding dicarboxylic acid or cyclization of precursor molecules. For example, dimethyl ester derivatives can be prepared by reacting the acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) or using trimethylsilyl chloride (TMSCl) as a coupling agent under reflux conditions . A similar approach involves refluxing intermediates like pyrazolylimine derivatives with methanol or ethanol, followed by solvent evaporation and crystallization . Key steps include monitoring reaction progress via TLC and optimizing reflux duration (e.g., 8–24 hours) to improve yields (65–82%) .

Basic: What spectroscopic and crystallographic methods are employed to characterize this compound?

Structural confirmation relies on 1H/13C NMR to identify proton environments and carbon frameworks, particularly methoxy (-OCH₃) and ester (-COOCH₃) groups . FT-IR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Single-crystal X-ray diffraction (XRD) provides precise molecular geometry, hydrogen-bonding networks, and crystal packing . For example, XRD analysis of analogous isoxazole derivatives revealed chair conformations in dihydro-isoxazole rings and intermolecular C–H···O interactions . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., van der Waals contacts) to correlate crystallographic data with stability .

Advanced: How can researchers address challenges in hydrolyzing ester groups to obtain the dicarboxylic acid?

Hydrolysis of ester groups in such compounds often faces steric hindrance or electronic deactivation. Failed attempts under basic conditions (e.g., NaOH/EtOH) may require alternative strategies:

- Acid-mediated hydrolysis : Using concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C) to protonate the ester carbonyl and enhance electrophilicity .

- Enzymatic catalysis : Lipases or esterases under mild conditions to selectively cleave esters without degrading the isoxazole ring .

- Microwave-assisted synthesis : Accelerating reaction kinetics to overcome energy barriers, as demonstrated in related ester hydrolysis studies .

Advanced: What computational approaches predict the reactivity and intermolecular interactions of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks . For example, DFT analysis of similar isoxazoles identified electron-deficient regions at the 3- and 5-positions, guiding functionalization strategies.

- Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating binding affinities, leveraging the compound’s ester and methoxy groups as hydrogen-bond acceptors .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystals, aiding in co-crystal design for improved solubility or stability .

Advanced: How can structural modifications enhance the compound’s utility in medicinal chemistry?

- Functionalization at the 4-methoxy group : Replacing the methoxy group with bioisosteres (e.g., trifluoromethoxy) to modulate lipophilicity and metabolic stability .

- Ester-to-amide conversion : Reacting the dimethyl ester with amines (e.g., hydrazine) to generate hydrazide derivatives, which are precursors for heterocyclic drug candidates .

- Heterocycle hybridization : Fusing the isoxazole ring with pyridine or pyrazoline moieties to explore synergistic bioactivities, as seen in antimicrobial or anti-inflammatory agents .

Basic: What are the key considerations for optimizing reaction yields in esterification?

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of methoxide ions .

- Catalyst choice : TMSCl or H₂SO₄ improves esterification efficiency by activating the carboxylic acid .

- Temperature control : Prolonged reflux (e.g., 18–24 hours) ensures complete conversion, while rapid cooling post-reaction minimizes side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (water-ethanol) isolates high-purity product .

Advanced: What contradictions exist in reported synthetic methodologies, and how can they be resolved?

- Discrepancy in hydrolysis success : While achieved ester hydrolysis using HCl, reported failures under basic conditions. Resolution involves mechanistic analysis: acid hydrolysis proceeds via acyl-oxygen cleavage, whereas base conditions may require steric accessibility .

- Yield variability in cyclization : Differences in precursor reactivity (e.g., substituted benzaldehydes) necessitate tailored reaction times and stoichiometry . Systematic screening via DoE (Design of Experiments) can identify optimal parameters.

Basic: How is the compound’s stability assessed under varying storage conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for related esters) .

- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks monitors hydrolysis or oxidation. Data log HPLC purity trends to recommend inert-atmosphere storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.